molecular formula C22H16ClF3N4O2 B2996263 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-88-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2996263
CAS No.: 941920-88-3
M. Wt: 460.84
InChI Key: LXPMPZNXFRYFSA-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClF3N4O2 and its molecular weight is 460.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Coordination Complexes and Antioxidant Activity : A study on pyrazole-acetamide derivatives, including synthesis and characterization through techniques such as IR, NMR, and ESI-MS, revealed their capacity to form coordination complexes with metal ions. These complexes exhibited significant antioxidant activities, demonstrating the potential for chemical applications of similar acetamide compounds in synthesizing materials with desirable oxidative properties (Chkirate et al., 2019).

  • Novel Derivatives with Anti-inflammatory Activity : The synthesis of novel derivatives of a closely related chemical structure, focusing on their potential anti-inflammatory activity, has been explored. These compounds were characterized using NMR, IR, and mass spectral data, demonstrating the wide range of chemical modifications and activities that can be investigated for compounds with a similar core structure (Sunder & Maleraju, 2013).

  • Unexpected Synthesis of Derivatives : Research into the synthesis of novel 2-pyrone derivatives, including structural characterization through X-ray diffraction, highlights the complexity and unpredictability of reactions involving acetamide compounds. This study underscores the importance of structural analysis in understanding the properties and potential applications of these chemicals (Sebhaoui et al., 2020).

Potential Applications

  • Antimycobacterial Agents : A library of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized and evaluated for antimycobacterial activity. This study reveals the potential of similar acetamide derivatives in developing new antimycobacterial agents, showcasing the therapeutic and chemical utility of these compounds (Emmadi et al., 2015).

  • Nonlinear Optical Properties : The nonlinear optical properties of crystalline acetamide structures were theoretically investigated, demonstrating their potential in photonic devices such as optical switches and modulators. This research indicates the broader applicability of acetamide derivatives in materials science, especially in developing new materials for optical and energy applications (Castro et al., 2017).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O2/c1-13-2-4-14(5-3-13)17-11-19-21(32)29(8-9-30(19)28-17)12-20(31)27-18-10-15(22(24,25)26)6-7-16(18)23/h2-11H,12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPMPZNXFRYFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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